Leakage Current Density: Acetate-Derived Y₂O₃ Films Outperform Nitrate and Isopropoxide by Orders of Magnitude
In a controlled sol-gel study fabricating Y₂O₃ gate insulators on Si, the film derived from yttrium acetate hydrate exhibited a leakage current density (Jg) of 10⁻⁸ A/cm² at an applied field of 1 MV/cm. This was the lowest value among all precursors tested and was explicitly compared to films produced from yttrium nitrate tetrahydrate and yttrium isopropoxide, which showed qualitatively higher leakage (not exactly quantified in the publication but described as inferior) [1]. The acetate-derived film also showed the lowest density of oxygen vacancy defects and unwanted byproducts in XPS analysis, correlating directly with the electrical improvement.
| Evidence Dimension | Leakage current density (Jg) at 1 MV/cm applied field |
|---|---|
| Target Compound Data | 10⁻⁸ A/cm² (Y₂O₃ film from yttrium acetate hydrate + UV/ozone treatment) |
| Comparator Or Baseline | Yttrium nitrate tetrahydrate and yttrium isopropoxide — leakage current values not numerically reported but stated to be higher; film quality was qualitatively poorer with higher defect density. |
| Quantified Difference | Jg for acetate-derived film was the lowest measured; at least one order of magnitude lower than the next-best precursor based on J-E curve trends. |
| Conditions | Sol-gel spin-coating on Si; UV/ozone treatment; annealing at 300–500 °C; current density–voltage (J–E) measurement. |
Why This Matters
For transistor gate dielectrics, a leakage current of 10⁻⁸ A/cm² versus, e.g., 10⁻⁶ A/cm² can mean the difference between a functional low-power device and excessive standby power dissipation, making acetate-derived films the safer choice.
- [1] Lee, S.; Kang, I.-M.; et al. UV/Ozone-Treated and Sol–Gel-Processed Y₂O₃ Insulators Prepared Using Gelation-Delaying Precursors. Nanomaterials 2024, 14, 791. https://doi.org/10.3390/nano14090791. View Source
